N-(2-methoxyphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide -

N-(2-methoxyphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide

Catalog Number: EVT-4557987
CAS Number:
Molecular Formula: C20H25N3O3
Molecular Weight: 355.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl) cyclohexane carboxamide (WAY 100635)

Compound Description: WAY 100635 is a potent and selective antagonist for the 5-HT1A receptor, demonstrating activity in both the dorsal raphe nucleus (DRN) and CA1 region of the hippocampus. [] This antagonism has been observed to be competitive in the DRN and partially non-competitive in the hippocampus. [] Research suggests that these regional differences in antagonistic behavior may be attributed to variations in the kinetic characteristics of antagonist-receptor interactions. [] WAY 100635 has shown promise in clinical development for potential applications in treating anxiety and mood disorders. []

N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-nitrophenyl) Cyclohexanecarboxamide (Rec 15/3079)

Compound Description: Rec 15/3079 is a selective high-affinity antagonist for the 5-HT1A receptor. [, ] It displays competitive and neutral antagonism, as demonstrated by its ability to shift the 5-HT activation isotherm rightward without affecting basal [(35)S]guanosine-5'-O-(3-thio)triphosphate binding. [, ] Rec 15/3079 has shown significant potential for controlling bladder function at the central nervous system level, particularly by increasing bladder volume capacity and reversing acid-induced bladder capacity decreases. [, ]

2-[4-[4-(7-Chloro-2,3-dihydro-1,4-benzdioxyn-5-yl)-1-piperazinyl]butyl]-1,2-benzisothiazol-3-(2H)-one-1,1-dioxide (DU 125530)

Compound Description: DU 125530 is a novel, selective, and silent 5-HT1A receptor antagonist. [] Clinical studies indicate that DU 125530 demonstrates potential for treating anxiety and mood disorders, exhibiting dose-dependent occupancy of 5-HT1A receptors in the human brain. [] Notably, it achieves high 5-HT1A receptor occupancy at doses that produce minimal acute side effects. []

N-[ω-[4-(2-methoxyphenyl)-1-piperazinyl]alkyl]-2-quinolinamines

Compound Description: This series of compounds was designed as potential fluorescent ligands for the serotonin 5-HT1A receptor. [] Several compounds in this series displayed nanomolar affinity for the 5-HT1A receptor and exhibited favorable fluorescent properties. []

2‐{4‐[ω‐[4‐(2‐Methoxyphenyl)‐1‐piperazinyl]alkoxy]phenyl}‐ 2H‐benzotriazoles and their N‐Oxides

Compound Description: This series of compounds were designed and investigated as potential combined ligands for both the 5-hydroxytryptamine 5-HT1A and dopamine D3 receptor subtypes. [] These compounds demonstrated a notable increase in their affinity for both the 5-HT1A and D3 receptors as the length of the intermediate aliphatic chain increased. []

3-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-(1H,3H)-quinazoline-2, 4-dione monohydrochloride (SGB1534)

Compound Description: SGB1534 is a newly synthesized α-adrenoceptor blocking agent, demonstrating a higher selectivity for α1-adrenoceptors over α2-adrenoceptors. [] SGB1534 effectively inhibits depolarizations induced by various agents such as noradrenaline, phenylephrine, and histamine in guinea-pig mesenteric arteries. [] It also inhibits contractions induced by these agents, suggesting a potential role in regulating vascular tone. []

4‐(2′‐Methoxyphenyl)‐1‐[2′ ‐[N‐2″‐Pyridinyl)‐p‐[18F]Fluorobenzamido]ethyl]‐piperazine (p‐[18F]MPPF)

Compound Description: p‐[18F]MPPF is a newly developed serotonin 5-HT1A antagonist specifically designed for use in Positron Emission Tomography (PET) imaging. [] Preclinical studies in rats have demonstrated the compound's ability to cross the blood-brain barrier and its specific binding to 5-HT1A receptors in the brain. [] Notably, p‐[18F]MPPF exhibits low nonspecific binding and is characterized by high in vivo stability of its carbon-fluorine bond. []

4-(2'-Methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl] piperazine (p-MPPI)

Compound Description: p-MPPI is a novel antagonist targeting both pre- and postsynaptic serotonin-1A receptors. [] In vivo studies in rats have shown that p-MPPI effectively antagonizes the hypothermic effects induced by 8-OH-DPAT and gepirone, both of which are 5-HT1A receptor agonists. [] Moreover, p-MPPI has demonstrated the ability to block 8-OH-DPAT-induced forepaw treading, further confirming its antagonistic activity at 5-HT1A receptors. []

N-tert.-butyl-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-phenylpropanamide (WAY-100135)

Compound Description: WAY-100135 is a potent 5-HT1A receptor ligand. [] A series of N-substituted derivatives of WAY-100135 were synthesized and evaluated for their affinity towards 5-HT1A, 5-HT2A, and α1 receptors. [] The results indicated that the affinity for 5-HT2A receptors was significantly influenced by the volume of the amide substituents. []

6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-4-([4-(2-methoxyphenyl)- 1-piperazinyl]methyl)isoquinoline (Ro 22-4839)

Compound Description: Ro 22-4839 is a novel cerebral circulation improver that exhibits vasospasmolytic properties. [, , , ] This compound acts as a calmodulin antagonist and demonstrates potent inhibitory effects on the superprecipitation of chicken gizzard smooth muscle actomyosin. [] Ro 22-4839 also exhibits α1-adrenoceptor blocking activity, suggesting its potential in treating conditions related to cerebral circulation. []

Properties

Product Name

N-(2-methoxyphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide

IUPAC Name

N-(2-methoxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide

Molecular Formula

C20H25N3O3

Molecular Weight

355.4 g/mol

InChI

InChI=1S/C20H25N3O3/c1-25-18-9-5-3-7-16(18)21-20(24)15-22-11-13-23(14-12-22)17-8-4-6-10-19(17)26-2/h3-10H,11-15H2,1-2H3,(H,21,24)

InChI Key

GSNHOMPFNMXYNW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2CCN(CC2)C3=CC=CC=C3OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.